(R)-1-(2,3-Dichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-Dichlorophenyl)ethan-1-ol is a chiral compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3-Dichlorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dichlorophenyl)ethan-1-ol may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: ®-1-(2,3-Dichlorophenyl)ethanone
Reduction: ®-1-(2,3-Dichlorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-1-(2,3-Dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the dichlorophenyl moiety allows it to form hydrogen bonds and hydrophobic interactions, respectively, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,3-Dichlorophenyl)ethan-1-ol
- 1-(2,3-Dichlorophenyl)ethan-1-one
- 1-(2,3-Dichlorophenyl)ethane
Uniqueness
®-1-(2,3-Dichlorophenyl)ethan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This distinguishes it from its achiral or differently chiral counterparts, making it valuable in applications where stereochemistry is crucial.
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(1R)-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1 |
InChI Key |
QSCSGMDRGGZRRA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)Cl)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.